N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine
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Overview
Description
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a chemical compound with the molecular formula C7H9ClN2S It is characterized by the presence of a chlorothiazole ring attached to a cyclopropanamine moiety
Scientific Research Applications
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Exposure to “N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine” should be limited. It is advised not to breathe in the dust or vapor of this compound. Safety measures such as having a safety shower and eye wash available are recommended. It should not come into contact with the eyes, skin, or clothing .
Mechanism of Action
Target of Action
It’s chemically related to the n-pyridyltrifluoroacetamide derivative, which has been identified as a useful pest control agent .
Mode of Action
Given its structural similarity to certain pest control agents, it may interact with biological targets in pests to exert its effects .
Result of Action
Its chemical relative has been reported to be effective in pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with cyclopropanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-5-(chloromethyl)thiazole and cyclopropanamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydride may be used to facilitate the reaction.
Purification: The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole: A related compound with similar structural features but different functional groups.
2-Chloro-6-methylimidazo[2,1-b]thiazole: Another thiazole derivative with distinct chemical properties.
Uniqueness
N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is unique due to its combination of a chlorothiazole ring and a cyclopropanamine moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity, distinguishing it from other thiazole derivatives.
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLRJHGLBXAUBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693804 |
Source
|
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-63-1 |
Source
|
Record name | 2-Chloro-N-cyclopropyl-5-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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